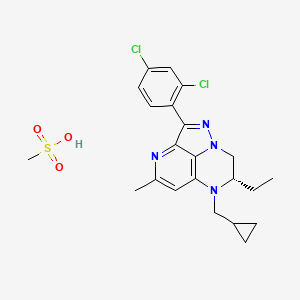

NBI-35965

Description

Propriétés

IUPAC Name |

(10S)-9-(cyclopropylmethyl)-3-(2,4-dichlorophenyl)-10-ethyl-6-methyl-1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22Cl2N4.CH4O3S/c1-3-15-11-27-21-18(26(15)10-13-4-5-13)8-12(2)24-20(21)19(25-27)16-7-6-14(22)9-17(16)23;1-5(2,3)4/h6-9,13,15H,3-5,10-11H2,1-2H3;1H3,(H,2,3,4)/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARENHXRYYRAMQA-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2C3=C(N1CC4CC4)C=C(N=C3C(=N2)C5=C(C=C(C=C5)Cl)Cl)C.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2C3=C(N1CC4CC4)C=C(N=C3C(=N2)C5=C(C=C(C=C5)Cl)Cl)C.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26Cl2N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603151-83-3 | |

| Record name | NBI-35965 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0603151833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NBI-35965 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PY3M6M5BK4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

NBI-35965: A Technical Overview of a Potent and Selective CRF1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

NBI-35965 is a potent, selective, and orally active antagonist of the corticotropin-releasing factor receptor 1 (CRF1).[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing the relevant signaling pathways. The information presented is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Core Mechanism of Action

This compound exerts its pharmacological effects by selectively binding to and blocking the CRF1 receptor.[1][2] The CRF1 receptor is a G-protein coupled receptor that plays a crucial role in the body's response to stress.[3] By antagonizing this receptor, this compound effectively inhibits the downstream signaling cascade initiated by the binding of its endogenous ligand, corticotropin-releasing factor (CRF).[1] This inhibitory action leads to a reduction in stress-related physiological responses, including the release of adrenocorticotropic hormone (ACTH).[1][2][4]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Value | Receptor | Species | Reference |

| Ki | 4 nM | CRF1 | Not Specified | [1][2] |

| Ki | >10,000 nM | CRF2 | Not Specified | [1] |

| pKi | 8.5 | CRF1 | Not Specified | [2][4] |

| pIC50 (cAMP accumulation) | 7.1 | CRF1 | Not Specified | [1] |

| pIC50 (ACTH production) | 6.9 | CRF1 | Not Specified | [1] |

Table 2: In Vivo Pharmacokinetic Properties in Rats

| Parameter | Value | Route of Administration | Reference |

| Oral Bioavailability | 34% | Oral gavage | [2][4] |

| Tmax (plasma) | 1 hour | Oral gavage | [2][4] |

| Cmax (plasma) | 560 ng/mL | Oral gavage | [2][4] |

| Cmax (brain) | 700 ng/g | Oral gavage | [2][4] |

| Volume of Distribution | 17.8 L/kg | Not Specified | [2][4] |

| Plasma Clearance | 17 mL/min/kg | Not Specified | [2][4] |

| Half-life | 12 hours | Not Specified | [2][4] |

Signaling Pathway of CRF1 Receptor and Antagonism by this compound

The following diagram illustrates the signaling pathway of the CRF1 receptor and the mechanism of inhibition by this compound.

Caption: CRF1 receptor signaling pathway and its antagonism by this compound.

Experimental Protocols

While detailed experimental protocols are proprietary to the conducting research institutions, the following outlines the likely methodologies used to generate the data presented.

4.1. Radioligand Binding Assay (for Ki determination)

-

Objective: To determine the binding affinity of this compound to CRF1 and CRF2 receptors.

-

Methodology:

-

Membrane preparations from cells expressing recombinant human or rat CRF1 or CRF2 receptors are used.

-

A constant concentration of a radiolabeled CRF receptor ligand (e.g., [125I]-CRF) is incubated with the membrane preparations.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.

-

After incubation, the bound and free radioligand are separated by filtration.

-

The amount of bound radioactivity is measured using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

4.2. cAMP Accumulation Assay (for pIC50 determination)

-

Objective: To assess the functional antagonist activity of this compound at the CRF1 receptor.

-

Methodology:

-

Cells expressing the CRF1 receptor are cultured.

-

The cells are pre-incubated with various concentrations of this compound.

-

The cells are then stimulated with a fixed concentration of a CRF1 receptor agonist (e.g., CRF).

-

The intracellular accumulation of cyclic adenosine (B11128) monophosphate (cAMP) is measured using a commercially available assay kit (e.g., ELISA or HTRF).

-

The concentration of this compound that inhibits 50% of the agonist-induced cAMP production (IC50) is determined.

-

The pIC50 is calculated as the negative logarithm of the IC50 value.

-

4.3. In Vivo Stress-Induced ACTH Release Model

-

Objective: To evaluate the in vivo efficacy of this compound in a stress model.

-

Methodology:

-

Rats or mice are administered this compound orally or via another relevant route.

-

After a predetermined time, the animals are subjected to a stressor (e.g., forced swim test or restraint stress).

-

Blood samples are collected at various time points after the stressor.

-

Plasma levels of ACTH are measured using an immunoassay.

-

The ability of this compound to attenuate the stress-induced increase in ACTH is quantified.

-

The following diagram illustrates a general workflow for evaluating a CRF1 antagonist.

Caption: General experimental workflow for CRF1 antagonist evaluation.

Conclusion

This compound is a well-characterized CRF1 receptor antagonist with high potency and selectivity. Its ability to penetrate the blood-brain barrier and attenuate stress-induced hormonal responses in vivo underscores its potential as a therapeutic agent for stress-related disorders. The data summarized in this guide provide a solid foundation for further research and development of this and similar compounds.

References

NBI-35965: A Technical Whitepaper on its Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonist Selectivity and Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

NBI-35965 is a potent and selective, non-peptide antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. Developed by Neurocrine Biosciences, this brain-penetrant compound has demonstrated high affinity for the CRF1 receptor and robust functional antagonism both in vitro and in vivo. This document provides an in-depth technical overview of the selectivity profile of this compound, detailing its binding affinities, functional potencies, and the experimental methodologies used for its characterization. Furthermore, it outlines the key signaling pathways associated with the CRF1 receptor, offering a comprehensive resource for researchers in the field of stress-related disorders and drug development.

Introduction

Corticotropin-releasing factor (CRF) is a key mediator of the endocrine, autonomic, and behavioral responses to stress.[1] Its actions are primarily mediated through two G-protein coupled receptors, CRF1 and CRF2. The CRF1 receptor is a well-validated therapeutic target for stress-related disorders, including anxiety and depression. This compound emerged from a series of investigations into potent and selective CRF1 receptor antagonists.[2] This whitepaper consolidates the available preclinical data on this compound to provide a detailed guide on its selectivity and pharmacological properties.

Quantitative Selectivity and Potency

The selectivity of this compound is a key feature of its pharmacological profile. It exhibits a high affinity for the human CRF1 receptor with minimal to no affinity for the CRF2 receptor, indicating a high degree of selectivity between the two CRF receptor subtypes.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Ligand | Ki (nM) | Reference |

| Human CRF1 | This compound | ~ 4 | [3][4] |

| Human CRF2 | This compound | > 10,000 | [5] |

Table 2: In Vitro Functional Potency of this compound

| Assay | Cell Line | Agonist | pIC50 | Reference |

| cAMP Accumulation Inhibition | CRF1 Transfected Cells | Sauvagine | 7.1 | [5] |

| ACTH Production Inhibition | In Vitro Model | CRF/Stress | 6.9 | [5] |

Table 3: In Vivo Pharmacokinetic Profile of this compound in Rats

| Parameter | Value | Unit | Reference |

| Oral Bioavailability | 34 | % | [2] |

| Tmax | 1 | hour | [2] |

| Cmax (plasma) | 560 | ng/mL | [2] |

| Cmax (brain) | 700 | ng/g | [2] |

| Volume of Distribution | 17.8 | L/kg | [2] |

| Plasma Clearance | 17 | mL/min/kg | [2] |

| Half-life | 12 | hours | [2] |

Experimental Protocols

The following sections describe the likely experimental methodologies employed in the characterization of this compound, based on standard practices and information from relevant publications.

Radioligand Binding Assay for CRF1 Receptor

This assay determines the binding affinity (Ki) of this compound for the CRF1 receptor.

-

Cell Preparation: Membranes from a stable cell line expressing the recombinant human CRF1 receptor (e.g., HEK293 or CHO cells) are prepared.

-

Radioligand: [125I]-Sauvagine, a high-affinity CRF receptor agonist, is commonly used.

-

Assay Protocol:

-

Cell membranes are incubated with a fixed concentration of [125I]-sauvagine.

-

Increasing concentrations of this compound (competitor) are added to the incubation mixture.

-

The mixture is incubated to allow for binding to reach equilibrium.

-

Bound and free radioligand are separated via rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters (representing bound ligand) is quantified using a gamma counter.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Antagonism: cAMP Accumulation Assay

This assay measures the ability of this compound to inhibit the functional response of the CRF1 receptor to an agonist.

-

Cell Line: A cell line stably expressing the human CRF1 receptor is used.

-

Assay Protocol:

-

Cells are pre-incubated with varying concentrations of this compound.

-

The cells are then stimulated with a fixed concentration of a CRF receptor agonist, such as sauvagine, to induce cyclic adenosine (B11128) monophosphate (cAMP) production.

-

The reaction is stopped, and the cells are lysed.

-

The intracellular concentration of cAMP is measured using a suitable method, such as a competitive binding assay or a fluorescence-based detection kit.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced cAMP production (IC50) is determined. This is often expressed as the pIC50 (-logIC50).

In Vivo Inhibition of Stress-Induced ACTH Release

This in vivo assay assesses the functional antagonism of this compound in a physiological context.

-

Animal Model: Male rats are typically used.

-

Assay Protocol:

-

This compound is administered to the animals (e.g., orally).

-

After a defined period to allow for drug absorption and distribution, a stressor is applied to induce the release of adrenocorticotropic hormone (ACTH).

-

Blood samples are collected at specific time points.

-

Plasma levels of ACTH are quantified using a specific immunoassay (e.g., ELISA).

-

-

Data Analysis: The ability of this compound to attenuate the stress-induced increase in plasma ACTH levels is evaluated.

CRF1 Receptor Signaling Pathways

The CRF1 receptor primarily couples to the Gs alpha subunit of heterotrimeric G proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. However, evidence suggests that the CRF1 receptor can also couple to other G proteins, activating alternative signaling cascades.

Caption: CRF1 Receptor Signaling Pathways.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the key experiments described in this document.

Caption: Radioligand Binding Assay Workflow.

Caption: cAMP Functional Assay Workflow.

Conclusion

This compound is a highly potent and selective CRF1 receptor antagonist with favorable pharmacokinetic properties for in vivo studies. Its high affinity for the CRF1 receptor and clear functional antagonism in both in vitro and in vivo models make it a valuable tool for investigating the role of the CRF1 receptor in stress-related physiology and pathology. The detailed methodologies and pathway diagrams provided in this technical guide offer a comprehensive resource for researchers utilizing or studying this and similar compounds.

References

- 1. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. | BioWorld [bioworld.com]

- 3. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The CRF(1) receptor antagonist, this compound, abolished the activation of locus coeruleus neurons induced by colorectal distension and intracisternal CRF in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

NBI-35965: A Comprehensive Technical Guide on its Binding Affinity and Ki Value for the Corticotropin-Releasing Factor Receptor 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the binding characteristics of NBI-35965, a potent and selective antagonist for the Corticotropin-Releasing Factor Receptor 1 (CRF1). The document consolidates available quantitative data on its binding affinity and inhibitory constant (Ki), details the experimental methodologies for determining these values, and illustrates the relevant signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of CRF1 receptor pharmacology and the development of related therapeutics.

Introduction to this compound

This compound is a non-peptide, small molecule antagonist that exhibits high selectivity for the Corticotropin-Releasing Factor Receptor 1 (CRF1) over the CRF2 receptor subtype.[1] As a selective CRF1 antagonist, this compound has been investigated for its potential therapeutic applications in stress-related disorders, such as anxiety and depression.[2] The primary mechanism of action of this compound involves the competitive inhibition of CRF binding to the CRF1 receptor, thereby attenuating the downstream signaling cascades initiated by this interaction.

Quantitative Binding Data

The binding affinity of this compound for the CRF1 receptor has been consistently characterized with a high degree of potency. The inhibitory constant (Ki) is a critical parameter that quantifies the affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

| Compound | Target Receptor | Ki Value (nM) | pKi | Selectivity (vs. CRF2) | Reference |

| This compound | CRF1 | 4 | 8.5 | >2500-fold (Ki > 10000 nM for CRF2) | [1][3] |

Experimental Protocols

The determination of the binding affinity and Ki value of this compound involves specific and rigorous experimental procedures. The following sections detail the methodologies for the key experiments cited.

Radioligand Binding Assay for CRF1 Receptor

This assay is the gold standard for determining the binding affinity of a test compound for a specific receptor. It involves the use of a radiolabeled ligand that binds to the receptor and a competitor compound (in this case, this compound) that displaces the radioligand.

Objective: To determine the inhibitory constant (Ki) of this compound for the CRF1 receptor.

Materials:

-

Receptor Source: Membranes from a stable cell line expressing the human CRF1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [125I]Tyr-Sauvagine, a high-affinity radioligand for CRF receptors.[4]

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled CRF1 antagonist (e.g., Astressin).

-

Incubation Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation: The cell membranes expressing the CRF1 receptor are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in the incubation buffer.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the CRF1 receptor membranes, a fixed concentration of the radioligand ([125I]Tyr-Sauvagine), and varying concentrations of the test compound (this compound).

-

Incubation: The reaction mixture is incubated at room temperature for a sufficient period (e.g., 2 hours) to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation

This assay measures the functional consequence of receptor binding by quantifying the downstream signaling events. CRF1 receptor activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). As an antagonist, this compound is expected to inhibit this CRF-induced cAMP production.

Objective: To determine the functional potency (IC50) of this compound in inhibiting CRF-induced cAMP accumulation.

Materials:

-

Cell Line: A cell line stably expressing the human CRF1 receptor (e.g., HEK293 or CHO cells).

-

Agonist: Corticotropin-releasing factor (CRF).

-

Test Compound: this compound.

-

cAMP Assay Kit: Commercially available kits (e.g., HTRF, ELISA, or AlphaScreen).

-

Cell Culture Medium and Reagents.

Procedure:

-

Cell Culture: Cells are cultured to an appropriate density in multi-well plates.

-

Pre-incubation with Antagonist: The cells are pre-incubated with varying concentrations of this compound for a specific period.

-

Agonist Stimulation: The cells are then stimulated with a fixed concentration of CRF to induce cAMP production.

-

Cell Lysis and cAMP Measurement: After incubation with the agonist, the cells are lysed, and the intracellular cAMP levels are measured using a cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: The data are plotted as the percentage of inhibition of the CRF-induced cAMP response versus the concentration of this compound. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

Visualizations

CRF1 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of CRF to its receptor and the point of inhibition by this compound.

Radioligand Binding Assay Workflow

The following diagram outlines the key steps in the radioligand binding assay used to determine the Ki value of this compound.

Conclusion

This compound is a high-affinity, selective antagonist of the CRF1 receptor with a Ki value of 4 nM. The experimental protocols detailed in this guide, particularly radioligand binding and functional cAMP assays, are fundamental to characterizing the pharmacological profile of such compounds. The provided visualizations offer a clear understanding of the signaling pathways and experimental workflows relevant to the study of this compound and other CRF1 receptor modulators. This technical guide serves as a valuable resource for researchers in the field of neuropharmacology and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Corticotrophin-releasing factor 1 activation in the central amygdale and visceral hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential Mechanisms of CRF1 and CRF2 Receptor Functions in the Amygdala in Pain-Related Synaptic Facilitation and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 125I-Tyro-sauvagine: a novel high affinity radioligand for the pharmacological and biochemical study of human corticotropin-releasing factor 2 alpha receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

NBI-35965: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBI-35965 is a selective, orally active, and brain-penetrant antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1][2] As a key regulator of the stress response, the CRF1 receptor represents a significant therapeutic target for stress-related disorders. This technical guide provides a comprehensive overview of the known downstream signaling pathways modulated by this compound, supported by available quantitative data and representative experimental methodologies.

Core Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the CRF1 receptor, thereby preventing the binding of its endogenous ligand, corticotropin-releasing factor (CRF). This blockade inhibits the activation of downstream signaling cascades typically initiated by CRF. The primary consequence of this inhibition is the attenuation of the hypothalamic-pituitary-adrenal (HPA) axis and other central and peripheral stress responses.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound based on preclinical studies.

Table 1: Receptor Binding Affinity and In Vitro Potency

| Parameter | Value | Species | Assay System | Reference |

| Kᵢ (CRF1) | 4 nM | Not Specified | Radioligand Binding Assay | [1][2] |

| pKᵢ (CRF1) | 8.5 | Not Specified | Radioligand Binding Assay | [1][2] |

| pIC₅₀ (CRF-induced ACTH production) | 7.1 | In vivo | Not Specified | [1][2] |

| pIC₅₀ (Stress-induced ACTH production) | 6.9 | In vivo | Not Specified | [1][2] |

| Selectivity | >1000-fold for CRF1 over CRF2 | Not Specified | Not Specified |

Table 2: Pharmacokinetic Properties in Rats

| Parameter | Value | Route of Administration | Reference |

| Oral Bioavailability | 34% | Oral | |

| Tₘₐₓ (Plasma) | 1 hour | Oral | |

| Cₘₐₓ (Plasma) | 560 ng/mL | Oral | |

| Cₘₐₓ (Brain) | 700 ng/g | Oral | |

| Volume of Distribution | 17.8 L/kg | Not Specified | |

| Plasma Clearance | 17 mL/min/kg | Not Specified | |

| Half-life | 12 hours | Not Specified |

Downstream Signaling Pathways

The primary downstream signaling pathway affected by this compound is the G-protein coupled receptor (GPCR) cascade initiated by CRF1. CRF1 is a Gαs-coupled receptor, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This compound, as an antagonist, inhibits this process.

Figure 1: this compound mechanism of action on the CRF1 signaling pathway.

Experimental Protocols

Detailed experimental protocols for the studies involving this compound are not extensively available in the public domain. However, based on standard pharmacological assays, the following are representative methodologies that could be employed to assess the activity of this compound.

CRF1 Receptor Binding Assay (Hypothetical)

Objective: To determine the binding affinity (Kᵢ) of this compound for the CRF1 receptor.

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing the human CRF1 receptor are prepared.

-

Radioligand: A radiolabeled CRF1 ligand (e.g., [¹²⁵I]Sauvagine) is used.

-

Competition Binding: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Incubation and Washing: The reaction is incubated to allow binding to reach equilibrium, followed by rapid filtration and washing to separate bound from free radioligand.

-

Detection: The amount of bound radioactivity is quantified using a scintillation counter.

-

Data Analysis: The IC₅₀ value is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Figure 2: Hypothetical workflow for a CRF1 receptor binding assay.

cAMP Accumulation Assay (Representative)

Objective: To assess the functional antagonism of this compound on CRF1 receptor signaling.

Methodology:

-

Cell Culture: Cells expressing the CRF1 receptor are cultured in appropriate media.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.

-

Stimulation: Cells are then stimulated with a fixed concentration of CRF to induce cAMP production.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

-

Data Analysis: The IC₅₀ value for the inhibition of CRF-stimulated cAMP production is determined.

In Vivo Measurement of ACTH (Representative)

Objective: To evaluate the in vivo efficacy of this compound in a stress model.

Methodology:

-

Animal Model: Rodents (e.g., rats or mice) are used.

-

Drug Administration: this compound or vehicle is administered orally at a specified time before stress induction.

-

Stress Induction: A stressor, such as restraint stress, is applied to the animals.

-

Blood Sampling: Blood samples are collected at various time points.

-

ACTH Measurement: Plasma ACTH levels are quantified using a specific immunoassay (e.g., ELISA).

-

Data Analysis: The effect of this compound on stress-induced ACTH release is analyzed and the pIC₅₀ is calculated.

Figure 3: Representative workflow for in vivo ACTH measurement.

Conclusion

This compound is a potent and selective CRF1 receptor antagonist that effectively inhibits the downstream signaling cascade initiated by CRF. Its mechanism of action, centered on the blockade of the Gαs-cAMP pathway, translates to the attenuation of stress-induced physiological responses, including the release of ACTH. The preclinical data highlight its potential as a therapeutic agent for stress-related disorders. Further research and publication of detailed clinical trial data will be crucial in fully elucidating its therapeutic utility.

References

NBI-35965: A Technical Guide to its Inhibitory Effect on cAMP Accumulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of NBI-35965 on cyclic adenosine (B11128) monophosphate (cAMP) accumulation. This compound is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1), a key component of the stress response system. Its ability to modulate the CRF1 signaling pathway, specifically by inhibiting cAMP production, underscores its therapeutic potential in stress-related disorders.

Core Mechanism of Action: CRF1 Receptor Antagonism

This compound exerts its effects by binding to and blocking the CRF1 receptor.[1][2] The CRF1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand, corticotropin-releasing factor (CRF), primarily couples to the Gs alpha subunit (Gαs). This activation stimulates adenylyl cyclase, leading to the conversion of adenosine triphosphate (ATP) to cAMP. As a second messenger, cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, culminating in a cellular response. By antagonizing the CRF1 receptor, this compound prevents this signaling cascade, resulting in a decrease in intracellular cAMP levels.

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound on cAMP accumulation has been quantified in various in vitro studies. The following table summarizes the key pharmacological parameters of this compound.

| Parameter | Value | Cell System | Notes | Reference |

| pIC50 (cAMP accumulation) | 7.1 | Not explicitly stated | This value indicates the negative logarithm of the molar concentration of this compound that produces 50% inhibition of the maximal possible response. | [1][2] |

| Ki (CRF1 Receptor) | 4 nM | Not explicitly stated | The binding affinity of this compound for the human CRF1 receptor. | [1][2] |

| Ki (CRF2 Receptor) | > 10,000 nM | Not explicitly stated | Demonstrates the high selectivity of this compound for the CRF1 receptor over the CRF2 receptor. | [1][2] |

It has been specifically noted that this compound inhibits the stimulation of cAMP induced by sauvagine, a potent CRF receptor agonist, in cells transfected with the CRF1 receptor.

Signaling Pathway of CRF1 and Inhibition by this compound

The following diagram illustrates the canonical CRF1 receptor signaling pathway and the point of intervention by this compound.

Experimental Protocols

While the specific, detailed experimental protocols used to generate the pIC50 values for this compound are not publicly available in their entirety, a representative methodology for a competitive inhibition cAMP accumulation assay is provided below. This protocol is based on standard practices in the field.

Objective: To determine the potency of this compound in inhibiting agonist-induced cAMP accumulation in cells expressing the CRF1 receptor.

Materials:

-

Cell Line: A stable cell line recombinantly expressing the human CRF1 receptor (e.g., HEK293 or CHO cells).

-

Agonist: A potent CRF1 receptor agonist (e.g., CRF or sauvagine).

-

Test Compound: this compound.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, supplemented with a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.

-

cAMP Detection Kit: A commercially available kit for the quantification of cAMP (e.g., HTRF, ELISA, or LANCE).

-

Cell Culture Reagents: Growth medium, fetal bovine serum, antibiotics, etc.

Procedure:

-

Cell Culture and Plating:

-

Culture the CRF1-expressing cells under standard conditions (e.g., 37°C, 5% CO2).

-

On the day of the assay, harvest the cells and resuspend them in assay buffer to the desired density.

-

Dispense the cell suspension into a 96- or 384-well microplate.

-

-

Compound Preparation and Addition:

-

Prepare a serial dilution of this compound in assay buffer.

-

Prepare a solution of the CRF1 agonist at a concentration that elicits a submaximal response (e.g., EC80).

-

Add the various concentrations of this compound to the appropriate wells of the microplate containing the cells.

-

Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature or 37°C to allow the antagonist to bind to the receptors.

-

-

Agonist Stimulation:

-

Add the CRF1 agonist to all wells except for the negative control wells.

-

Incubate for a specified time (e.g., 30-60 minutes) at 37°C to stimulate cAMP production.

-

-

cAMP Detection:

-

Lyse the cells according to the cAMP detection kit manufacturer's instructions.

-

Perform the cAMP measurement following the kit's protocol.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP levels against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Convert the IC50 value to a pIC50 value (-log(IC50)).

-

Experimental Workflow

The following diagram outlines the typical workflow for assessing the effect of this compound on cAMP accumulation.

Conclusion

This compound is a highly potent and selective CRF1 receptor antagonist that effectively inhibits agonist-induced cAMP accumulation. Its well-characterized mechanism of action and in vitro potency make it a valuable tool for research into the role of the CRF system in health and disease, and a promising lead compound for the development of novel therapeutics for stress-related disorders. Further investigation into its effects in various preclinical and clinical models will continue to elucidate its full therapeutic potential.

References

NBI-35965: A Potent and Selective CRF1 Antagonist for In Vitro Inhibition of ACTH Production

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of NBI-35965, a potent and selective corticotropin-releasing factor receptor 1 (CRF1) antagonist. The document details its mechanism of action, quantitative inhibition data for adrenocorticotropic hormone (ACTH) production, and relevant experimental protocols. Visualizations of the signaling pathway and experimental workflow are provided to facilitate a deeper understanding of its pharmacological profile.

Core Mechanism of Action

This compound exerts its inhibitory effects on ACTH production by selectively targeting the CRF1 receptor. As a high-affinity antagonist, it blocks the binding of corticotropin-releasing factor (CRF) to its receptor on pituitary corticotrophs. This action inhibits the downstream signaling cascade that leads to the synthesis and secretion of ACTH.

Quantitative Data Summary

The in vitro potency of this compound has been characterized by its binding affinity for the CRF1 receptor and its functional inhibition of second messenger production and hormone secretion. The key quantitative metrics are summarized in the table below.

| Parameter | Value | Receptor Selectivity |

| Ki (Binding Affinity) | 4 nM | >2500-fold selective for CRF1 over CRF2 (Ki > 10,000 nM)[1] |

| pIC50 (cAMP Accumulation) | 7.1 | - |

| pIC50 (ACTH Production) | 6.9 | - |

Table 1: In Vitro Potency and Selectivity of this compound[1]

Signaling Pathway

The binding of CRF to the CRF1 receptor, a G-protein coupled receptor (GPCR), activates a Gs alpha subunit, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the transcription of the pro-opiomelanocortin (POMC) gene and the secretion of its cleavage product, ACTH. This compound acts as a competitive antagonist at the CRF1 receptor, preventing this signaling cascade from being initiated by CRF.

Experimental Protocols

The following protocols describe the methodologies for key in vitro experiments to assess the inhibitory effect of this compound on ACTH production.

Cell Culture of Pituitary Corticotrophs

A suitable in vitro model for studying ACTH secretion is the mouse pituitary tumor cell line, AtT-20.[2]

-

Cell Line: AtT-20 (e.g., ATCC® CCL-89™)

-

Growth Medium: F-12K Medium supplemented with 15% horse serum and 2.5% fetal bovine serum.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Sub-culturing: AtT-20 cells grow as a mixture of adherent and suspension cells, often forming aggregates. For sub-culturing, allow clusters to settle, remove the majority of the medium, and gently transfer the clusters to new flasks with fresh medium.

In Vitro ACTH Inhibition Assay

This assay measures the ability of this compound to inhibit CRF-stimulated ACTH secretion from AtT-20 cells.

-

Cell Plating: Seed AtT-20 cells into 24-well plates at a density of 5 x 10^5 cells/well and allow them to attach and stabilize for 24 hours.

-

Drug Preparation:

-

Prepare a stock solution of this compound hydrochloride in sterile water or DMSO.

-

Prepare a stock solution of Corticotropin-Releasing Hormone (CRF) in sterile water or PBS.

-

On the day of the experiment, prepare serial dilutions of this compound and a fixed concentration of CRF in serum-free F-12K medium.

-

-

Treatment:

-

Aspirate the growth medium from the wells and wash the cells once with sterile PBS.

-

Add the medium containing the various concentrations of this compound to the respective wells and pre-incubate for a defined period (e.g., 30 minutes).

-

Add the medium containing CRF to stimulate ACTH secretion (control wells will receive vehicle).

-

Incubate the plate at 37°C for a specified time (e.g., 4-6 hours).

-

-

Supernatant Collection:

-

Carefully collect the supernatant from each well.

-

Centrifuge the supernatant to pellet any detached cells.

-

Transfer the clarified supernatant to new tubes for ACTH quantification.

-

-

ACTH Quantification: The concentration of ACTH in the supernatant is measured using a commercially available ACTH ELISA kit, following the manufacturer's instructions.

-

Data Analysis: The results are typically expressed as a percentage of the CRF-stimulated ACTH release. The IC50 value, the concentration of this compound that inhibits 50% of the CRF-stimulated ACTH release, is calculated from the dose-response curve.

Conclusion

This compound is a potent and selective CRF1 receptor antagonist that effectively inhibits ACTH production in vitro. Its well-defined mechanism of action and high in vitro potency make it a valuable research tool for studying the role of the CRF system in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and a potential lead compound for the development of therapeutics for stress-related disorders. The provided protocols and diagrams serve as a guide for the in vitro characterization of this compound and similar compounds.

References

NBI-35965: A Deep Dive into its Structure-Activity Relationship for CRF1 Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of NBI-35965, a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). This compound has demonstrated potential as a therapeutic agent for stress-related disorders.[1][2] This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways to offer a comprehensive resource for researchers in the field.

Core Compound Profile: this compound

This compound is a tricyclic, non-peptide small molecule that exhibits high binding affinity and selectivity for the CRF1 receptor over the CRF2 receptor.[3][4][5] It is orally active and capable of penetrating the blood-brain barrier, making it a promising candidate for targeting central nervous system disorders.[1][3][6]

Biological Activity of this compound

| Parameter | Value | Receptor/Assay |

| Ki | 4 nM | CRF1 Receptor |

| pKi | 8.5 | CRF1 Receptor |

| Ki | > 10,000 nM | CRF2 Receptor |

| pIC50 | 7.1 | Inhibition of CRF-induced ACTH production (in vivo) |

| pIC50 | 6.9 | Inhibition of stress-induced ACTH production (in vivo) |

Table 1: In vitro and in vivo activity of this compound. Data sourced from multiple references.[3][5][6]

Pharmacokinetic Properties of this compound in Rats

| Parameter | Value |

| Oral Bioavailability | 34% |

| Tmax | 1 hour |

| Cmax (plasma) | 560 ng/mL |

| Cmax (brain) | 700 ng/g |

| Volume of Distribution (Vd) | 17.8 L/kg |

| Plasma Clearance | 17 mL/min/kg |

| Half-life (t1/2) | 12 hours |

Table 2: Pharmacokinetic profile of this compound in rats following a 10 mg/kg oral dose.[1][3][6]

Structure-Activity Relationship (SAR) of Tricyclic CRF1 Antagonists

The development of this compound was the result of systematic structural modifications to a tricyclic scaffold. The core structure consists of a central ring system with key substitutions that influence potency, selectivity, and pharmacokinetic properties. While a comprehensive table of all analogues from the primary literature is not publicly available, the following diagram illustrates the key pharmacophoric elements based on the general structure of this class of antagonists.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. The following sections outline the key experimental protocols used in the characterization of this compound and its analogs.

CRF1 Receptor Binding Assay

This assay determines the binding affinity of a compound for the CRF1 receptor.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US10905690B2 - Treatment of congenital adrenal hyperplasia - Google Patents [patents.google.com]

- 5. MPZP: a novel small molecule corticotropin-releasing factor type 1 receptor (CRF1) antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NBI 35965 hydrochloride | CRFR | 1782228-59-4 | Invivochem [invivochem.com]

NBI-35965: A Technical Guide to its Discovery, Synthesis, and Preclinical Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of NBI-35965, a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist. This compound has been investigated for its therapeutic potential in stress-related disorders. This document details its binding affinity, functional antagonism, and pharmacokinetic profile. Detailed methodologies for its chemical synthesis and key biological assays are provided to support further research and development in this area.

Introduction

Corticotropin-releasing factor (CRF) is a key mediator of the endocrine, autonomic, and behavioral responses to stress. The CRF1 receptor subtype, in particular, has been identified as a critical target for the development of novel therapeutics for stress-related conditions such as anxiety and depression. This compound is a tricyclic, non-peptide small molecule that has demonstrated high affinity and selectivity for the CRF1 receptor, exhibiting anxiolytic effects in preclinical models.[1][2] This guide serves as a technical resource, consolidating the available data on this compound to facilitate its use and further exploration in a research setting.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its in vitro and in vivo properties.

Table 1: In Vitro Binding Affinity and Functional Potency of this compound

| Parameter | Value | Receptor/Assay | Source(s) |

| Binding Affinity | |||

| Kᵢ | ~4 nM | Human CRF1 Receptor | [2] |

| pKᵢ | 8.5 | Human CRF1 Receptor | [3] |

| Binding to CRF2 | No significant binding | Human CRF2 Receptor | [2] |

| Functional Antagonism | |||

| pIC₅₀ (CRF-stimulated cAMP) | 7.1 | In vitro cAMP accumulation assay | [3] |

| pIC₅₀ (CRF-stimulated ACTH) | 6.9 | In vitro ACTH production assay | [3] |

Table 2: In Vivo Pharmacokinetic Profile of this compound in Rats

| Parameter | Value | Dosing | Source(s) |

| Oral Bioavailability | 34% | 10 mg/kg, p.o. | [2][4] |

| Tₘₐₓ (plasma) | 1 hour | 10 mg/kg, p.o. | [2][4] |

| Cₘₐₓ (plasma) | 560 ng/mL | 10 mg/kg, p.o. | [2][4] |

| Cₘₐₓ (brain) | 700 ng/g | 10 mg/kg, p.o. | [2][4] |

| Half-life (t₁/₂) | 12 hours | 10 mg/kg, p.o. | [2][4] |

| Volume of Distribution (Vd) | 17.8 L/kg | 10 mg/kg, p.o. | [2][4] |

| Plasma Clearance | 17 mL/min/kg | 10 mg/kg, p.o. | [2][4] |

Synthesis of this compound

This compound, identified as compound 12a in the primary literature, is a tricyclic CRF1 antagonist.[3] The synthesis is a multi-step process, which is outlined below.

Synthetic Scheme Overview

The synthesis of this compound involves the construction of a pyrazolo[1,5-a]pyrimidine (B1248293) core, followed by functionalization to introduce the necessary substituents.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol for Synthesis

The following protocol is a detailed representation of the synthetic steps leading to this compound.

Step 1: Pyrazolo[1,5-a]pyrimidine Core Formation

-

A mixture of 3-amino-5-methylpyrazole (B16524) and ethyl 2,4-dichloro-5-pyrimidinecarboxylate in a suitable solvent (e.g., ethanol) is heated under reflux in the presence of a base (e.g., sodium ethoxide) to yield the pyrazolo[1,5-a]pyrimidin-7-one intermediate.

Step 2: Chlorination

-

The pyrazolo[1,5-a]pyrimidin-7-one intermediate is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the hydroxyl group to a chlorine atom, yielding the 7-chloro-pyrazolo[1,5-a]pyrimidine derivative.

Step 3: Amination

-

The 7-chloro intermediate is reacted with (S)-2-aminobutane in a suitable solvent, such as dimethylformamide (DMF), in the presence of a base (e.g., potassium carbonate) to introduce the ethylamino side chain at the C7 position.

Step 4: Alkylation

-

The resulting secondary amine is then alkylated with cyclopropylmethyl bromide in the presence of a base, such as sodium hydride, in a solvent like DMF to introduce the cyclopropylmethyl group. This final step yields this compound.

Purification: The final product is purified by column chromatography on silica (B1680970) gel.

Biological Assays and Experimental Protocols

The following sections provide detailed methodologies for the key in vitro and in vivo assays used to characterize this compound.

CRF1 Receptor Binding Assay

This assay determines the affinity of this compound for the CRF1 receptor.

Caption: Workflow for the CRF1 receptor binding assay.

Protocol:

-

Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human CRF1 receptor (e.g., HEK293 or CHO cells).

-

Binding Reaction: In a 96-well plate, the cell membranes (5-10 µg of protein) are incubated in a binding buffer (50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4).

-

Competition: A fixed concentration of the radioligand, [¹²⁵I]Sauvagine (near its Kd value, e.g., 0.075 nM), is added along with varying concentrations of this compound.

-

Incubation: The reaction mixture is incubated for a defined period (e.g., 2 hours) at room temperature.

-

Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filter plates.

-

Washing: The filters are washed with ice-cold wash buffer to remove unbound radioactivity.

-

Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.[5]

In Vitro Functional Assay: CRF-Stimulated cAMP Accumulation

This assay measures the ability of this compound to antagonize the functional response of the CRF1 receptor.

Caption: Workflow for the cAMP functional assay.

Protocol:

-

Cell Culture: A cell line stably expressing the CRF1 receptor (e.g., CHO-K1 or HEK293 cells) is cultured in appropriate growth medium.

-

Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Antagonist Pre-incubation: The culture medium is replaced with a stimulation buffer (e.g., serum-free medium containing a phosphodiesterase inhibitor like 0.5 mM IBMX), and the cells are pre-incubated with various concentrations of this compound for 15-30 minutes at 37°C.[5]

-

Agonist Stimulation: A CRF receptor agonist (e.g., 10 nM ovine CRF) is added to the wells, and the cells are incubated for an additional 15-30 minutes at 37°C.[5]

-

cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, ELISA, or a bioluminescent reporter assay).

-

Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced cAMP production (IC₅₀) is determined, and this is converted to the pIC₅₀ value.

In Vitro Functional Assay: CRF-Stimulated ACTH Production

This assay assesses the ability of this compound to inhibit CRF-induced ACTH release from pituitary cells.

Protocol:

-

Cell Culture: Primary rat anterior pituitary cells or a suitable pituitary cell line (e.g., AtT-20) are cultured.

-

Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: The cells are then stimulated with a fixed concentration of CRF.

-

ACTH Measurement: The concentration of ACTH released into the culture medium is measured using a specific radioimmunoassay (RIA) or ELISA.

-

Data Analysis: The pIC₅₀ value is calculated based on the inhibition of CRF-stimulated ACTH release.[3]

In Vivo Assay: Stress-Induced ACTH Release in Rats

This in vivo model evaluates the efficacy of this compound in a physiological context.

Caption: Workflow for the in vivo stress-induced ACTH release assay.

Protocol:

-

Animal Model: Male rats (e.g., Sprague-Dawley or Wistar) are used.

-

Drug Administration: this compound is administered orally (p.o.) or via another appropriate route at various doses.[2]

-

Stress Induction: After a set pre-treatment time (e.g., 60 minutes), the animals are subjected to a stressor, such as restraint stress, for a defined period (e.g., 30 minutes).[2][6]

-

Blood Sampling: Blood samples are collected at specific time points before, during, and after the stress period.

-

ACTH Measurement: Plasma is separated, and ACTH levels are quantified using a specific RIA or ELISA.

-

Data Analysis: The reduction in the stress-induced increase in plasma ACTH levels in this compound-treated animals is compared to that in vehicle-treated controls.

Signaling Pathway

This compound acts as an antagonist at the CRF1 receptor, which is a G-protein coupled receptor (GPCR). Its mechanism of action involves blocking the downstream signaling cascade initiated by the binding of CRF.

Caption: this compound blocks the CRF1 receptor signaling pathway.

Conclusion

This compound is a well-characterized, potent, and selective CRF1 receptor antagonist with good oral bioavailability and brain penetration. The data summarized in this guide, along with the detailed synthetic and experimental protocols, provide a solid foundation for its use as a pharmacological tool to investigate the role of the CRF1 receptor in normal physiology and in pathological states. Further research may continue to explore its therapeutic potential in a clinical setting.

References

- 1. Stress induced ACTH release in capsaicin treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Design and synthesis of tricyclic corticotropin-releasing factor-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. | BioWorld [bioworld.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

NBI-35965: A Technical Overview of Brain Penetrance and Oral Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBI-35965 is a selective, orally active, and brain-penetrant corticotropin-releasing factor receptor 1 (CRF1) antagonist.[1] Developed by Neurocrine Biosciences, this small molecule has been investigated for its therapeutic potential in stress and anxiety-related disorders.[2] A critical aspect of its preclinical profile is its ability to be administered orally and to cross the blood-brain barrier to engage its central target. This technical guide provides a comprehensive overview of the available data on the oral bioavailability and brain penetrance of this compound, based on preclinical studies in rats.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in rats, as reported in preclinical studies.[1][2]

Table 1: Pharmacokinetic Profile of this compound in Rats

| Parameter | Value | Units |

| Oral Bioavailability (F) | 34 | % |

| Maximal Plasma Concentration (Cmax) | 560 | ng/mL |

| Time to Maximal Plasma Concentration (Tmax) | 1 | hour |

| Volume of Distribution (Vd) | 17.8 | L/kg |

| Plasma Clearance (CL) | 17 | mL/min/kg |

| Half-life (t1/2) | 12 | hours |

Table 2: Brain Penetrance of this compound in Rats

| Parameter | Value | Units |

| Maximal Brain Concentration | 700 | ng/g |

Experimental Protocols

While quantitative data for the oral bioavailability and brain penetrance of this compound are available from preclinical studies in rats, the detailed experimental protocols for these assessments are not fully described in the publicly available literature. The primary reference for this data is cited as Gross, R.S. et al. J Med Chem 2005;48:5780-93.[1] Access to the full-text of this publication would be required to provide a detailed description of the methodologies employed.

Based on standard pharmacokinetic study designs, the general approach to determine these parameters would likely involve the following steps:

Conceptual Workflow for Oral Bioavailability Assessment

The determination of oral bioavailability typically involves administering the compound through both intravenous (IV) and oral (PO) routes to different groups of animals. Plasma samples are collected at various time points and analyzed to determine the drug concentration.

References

Pharmacokinetics of NBI-35965 in Rodents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of NBI-35965, a selective corticotropin-releasing factor 1 (CRF1) receptor antagonist, in rodent models. The information compiled herein is derived from publicly available preclinical data, offering valuable insights for researchers and professionals involved in drug development.

Core Pharmacokinetic Parameters

This compound has been evaluated in rats to determine its absorption, distribution, metabolism, and excretion (ADME) profile. The compound demonstrates favorable oral bioavailability and penetrates the blood-brain barrier, a critical characteristic for a centrally acting therapeutic agent.[1] A summary of the key pharmacokinetic parameters following a 10 mg/kg oral dose in rats is presented below.

| Parameter | Value | Unit |

| Oral Bioavailability (F) | 34 | % |

| Maximum Plasma Concentration (Cmax) | 560 | ng/mL |

| Time to Maximum Plasma Concentration (Tmax) | 1 | hour |

| Volume of Distribution (Vd) | 17.8 | L/kg |

| Plasma Clearance (CL) | 17 | mL/min/kg |

| Half-life (t1/2) | 12 | hours |

| Maximum Brain Concentration | 700 | ng/g |

Experimental Protocols

The pharmacokinetic data for this compound were primarily generated from in vivo studies in rats. While specific details may vary between individual experiments, the following represents a generalized protocol based on standard practices for similar compounds.

Animal Models

Studies have utilized rat models, such as male Long-Evans or Sprague-Dawley rats, and male CD-1 mice for in vivo assessments.[2][3] Animals are typically housed under controlled environmental conditions with ad libitum access to food and water prior to the experiments.

Administration of this compound

Oral Administration: For oral pharmacokinetic studies, this compound is typically formulated in a suitable vehicle, such as a 5% mannitol (B672) solution in water.[3] The compound is administered via oral gavage at a specific dose, for instance, 10 mg/kg or 20 mg/kg.[1][3]

Intravenous Administration: For determining absolute bioavailability and other intravenous pharmacokinetic parameters, this compound is dissolved in a vehicle suitable for injection and administered intravenously, often via a cannulated vein. A 10 mg/kg intravenous dose has been used in studies.[4]

Sample Collection and Analysis

Plasma: Blood samples are collected at predetermined time points following drug administration. Plasma is separated by centrifugation and stored frozen until analysis.

Brain Tissue: To determine brain penetration, animals are euthanized at various time points, and brain tissue is collected. The brain is typically homogenized to facilitate drug extraction.

Analytical Method: The concentration of this compound in plasma and brain homogenates is quantified using a validated bioanalytical method, most commonly high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method offers the necessary sensitivity and selectivity to accurately measure drug concentrations.

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound in the HPA axis.

Experimental Workflow for Oral Pharmacokinetics

Caption: Workflow for determining oral pharmacokinetics of this compound.

References

- 1. | BioWorld [bioworld.com]

- 2. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The CRF(1) receptor antagonist, this compound, abolished the activation of locus coeruleus neurons induced by colorectal distension and intracisternal CRF in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

NBI-35965: A Potent and Selective CRF1 Receptor Antagonist for HPA Axis Regulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The hypothalamic-pituitary-adrenal (HPA) axis is a critical neuroendocrine system that governs responses to stress and regulates numerous physiological processes, including metabolism, immune function, and mood. Dysregulation of the HPA axis is implicated in the pathophysiology of a range of stress-related disorders, such as anxiety, depression, and irritable bowel syndrome. A key mediator of the HPA axis response to stress is the corticotropin-releasing factor (CRF) acting upon its type 1 receptor (CRF1). Consequently, the CRF1 receptor has emerged as a promising therapeutic target for the development of novel treatments for these conditions. NBI-35965 is a potent, selective, and orally bioavailable non-peptide CRF1 receptor antagonist that has demonstrated significant potential in preclinical models for attenuating the physiological responses to stress by modulating the HPA axis. This technical guide provides a comprehensive overview of the role of this compound in HPA axis regulation, including its pharmacological profile, mechanism of action, and preclinical efficacy, with a focus on quantitative data and detailed experimental methodologies.

Core Mechanism of Action: CRF1 Receptor Antagonism

This compound exerts its effects by competitively binding to the CRF1 receptor, thereby preventing the binding of endogenous CRF. This blockade of CRF signaling at the level of the anterior pituitary corticotrophs mitigates the downstream cascade of events that characterize the HPA axis stress response. Specifically, by inhibiting CRF1 receptor activation, this compound reduces the synthesis and release of adrenocorticotropic hormone (ACTH), which in turn leads to a decrease in the production and secretion of glucocorticoids (e.g., corticosterone (B1669441) in rodents, cortisol in humans) from the adrenal cortex.[1][2]

Quantitative Pharmacological and Pharmacokinetic Data

The following tables summarize the key in vitro and in vivo pharmacological and pharmacokinetic parameters of this compound, providing a quantitative basis for its characterization as a potent and selective CRF1 receptor antagonist.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Value | Description | Reference |

| CRF1 Receptor Binding Affinity (Ki) | 4 nM | Measures the affinity of this compound for the human CRF1 receptor. | [1][2] |

| CRF2 Receptor Binding Affinity (Ki) | >10,000 nM | Demonstrates high selectivity for the CRF1 receptor over the CRF2 receptor. | |

| pKi (CRF1) | 8.5 | The negative logarithm of the Ki value, indicating high binding affinity. | [3] |

| pIC50 (CRF-induced ACTH production) | 7.1 | The negative logarithm of the concentration of this compound that inhibits 50% of CRF-stimulated ACTH production in vitro. | [1][2] |

| pIC50 (Stress-induced ACTH production) | 6.9 | The negative logarithm of the concentration of this compound that inhibits 50% of stress-induced ACTH production in vivo. | [1][2] |

| cAMP Inhibition | Inhibits sauvagine-induced cAMP stimulation in CRF1 transfected cells. | Demonstrates functional antagonism of Gs-protein coupled signaling. | [2] |

Table 2: In Vivo Pharmacokinetics of this compound in Rats (10 mg/kg, oral administration)

| Parameter | Value | Description | Reference |

| Oral Bioavailability | 34% | The fraction of the administered dose that reaches systemic circulation. | [3] |

| Maximum Plasma Concentration (Cmax) | 560 ng/mL | The peak plasma concentration achieved after oral administration. | [3] |

| Time to Maximum Plasma Concentration (Tmax) | 1 hour | The time taken to reach Cmax. | [3] |

| Volume of Distribution (Vd) | 17.8 L/kg | Indicates the extent of drug distribution in the body tissues. | [3] |

| Plasma Clearance | 17 mL/min/kg | The rate at which the drug is removed from the plasma. | [3] |

| Half-life (t1/2) | 12 hours | The time required for the plasma concentration to reduce by half. | [3] |

| Brain Penetration (Cmax brain) | 700 ng/g | Demonstrates the ability of this compound to cross the blood-brain barrier. | [3] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to the action of this compound.

HPA Axis Regulation by this compound

Caption: Schematic of the HPA axis and the inhibitory action of this compound on the CRF1 receptor.

CRF1 Receptor Signaling Pathway

Caption: Simplified CRF1 receptor signaling cascade leading to gene transcription for ACTH production.

Experimental Workflow for In Vivo Efficacy Testing

References

Methodological & Application

NBI-35965: Application Notes and Protocols for In Vivo Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

NBI-35965 is a selective and orally active antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1), a key component of the hypothalamic-pituitary-adrenal (HPA) axis and central stress response systems.[1][2][3] With high affinity for the CRF1 receptor (Ki ≈ 4 nM, pKi = 8.5), this compound effectively penetrates the blood-brain barrier and has demonstrated anxiolytic and stress-reducing effects in a variety of preclinical models.[1][4] These application notes provide a summary of the known characteristics of this compound and detailed protocols for its use in in vivo studies, based on publicly available data.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by selectively blocking the binding of corticotropin-releasing factor (CRF) to the CRF1 receptor.[1] This receptor is widely expressed in the central nervous system, including the cortex, cerebellum, hippocampus, and amygdala.[2] Activation of CRF1 receptors, primarily by CRF and urocortin 1, initiates a G-protein-coupled signaling cascade that is central to the body's response to stress.[5][6] By antagonizing this interaction, this compound mitigates the downstream effects of CRF, including the release of adrenocorticotropic hormone (ACTH) from the pituitary and the activation of neural circuits involved in anxiety and stress-related behaviors.[1][4] The compound shows no significant binding affinity for the CRF2 receptor subtype.[1][7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CRF1 Receptors | CRF Receptors | Tocris Bioscience [tocris.com]

- 3. Recent advances in small molecule antagonists of the corticotropin-releasing factor type-1 receptor-focus on pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. | BioWorld [bioworld.com]

- 5. Corticotropin releasing factor and drug seeking in substance use disorders: Preclinical evidence and translational limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of Corticotropin-releasing Factor Signaling in Stress-related Alterations of Colonic Motility and Hyperalgesia [jnmjournal.org]

- 7. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: NBI-35965 for Rat Models of Anxiety

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBI-35965 is a selective, orally active, and brain-penetrant antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1][2] The CRF system is a critical mediator of the body's response to stress, and dysregulation of this system is implicated in the pathophysiology of anxiety and depressive disorders.[3][4] By blocking the action of CRF at the CRF1 receptor, this compound and other antagonists of this class are being investigated as potential therapeutic agents for stress-related psychiatric conditions.[3][5] Preclinical studies with CRF1 antagonists have consistently demonstrated their potential to produce anxiolytic-like effects in various animal models.[6]

These application notes provide a summary of the available preclinical data for this compound and related compounds, along with detailed protocols for assessing its anxiolytic potential in established rat models of anxiety.

Mechanism of Action

This compound exhibits high-affinity binding to the CRF1 receptor, with a pKi of 8.5, and does not show significant affinity for the CRF2 receptor.[2][5] The anxiolytic effects of CRF1 antagonists are mediated by their ability to block the downstream signaling cascades initiated by the binding of CRF to its receptor in key brain regions associated with stress and anxiety, such as the amygdala, prefrontal cortex, and hippocampus.[7][8] Activation of the Gs-protein coupled CRF1 receptor typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][7] This signaling pathway can modulate neuronal excitability and gene expression, contributing to anxiety-like behaviors. By antagonizing this receptor, this compound is hypothesized to attenuate the physiological and behavioral consequences of excessive CRF signaling.

Signaling Pathway

Data Presentation

Table 1: Pharmacokinetic Profile of this compound in Rats

| Parameter | Value | Reference |

| Oral Bioavailability | 34% | [5] |

| Mean Maximal Plasma Concentration (Cmax) | 560 ng/mL | [5] |

| Time to Cmax (Tmax) | 1 hour | [5] |

| Volume of Distribution (Vd) | 17.8 L/kg | [5] |

| Plasma Clearance | 17 mL/min/kg | [5] |

| Half-life (t1/2) | 12 hours | [5] |

| Mean Maximal Brain Concentration | 700 ng/g | [5] |

Table 2: this compound Dosages in Rat Models of Stress and Visceral Pain

| Dosage | Route of Administration | Rat Model | Observed Effect | Reference |

| 1, 3, 10, 30 mg/kg | Oral (p.o.) | Ex vivo receptor autoradiography | Dose-dependent inhibition of [125I]sauvagine binding at CRF1 sites | [9] |

| 10 mg/kg | Oral (p.o.) or Subcutaneous (s.c.) | CRF-induced colonic transit | Complete blockade of CRF-induced shortening of distal colonic transit time | [9] |

| 20 mg/kg | Subcutaneous (s.c.) | Water avoidance stress | Significant reduction in stress-induced defecation and abolishment of visceral hyperalgesia | [9] |

Experimental Protocols

The following are detailed protocols for two standard rat models of anxiety that are appropriate for evaluating the anxiolytic potential of this compound.

Protocol 1: Elevated Plus-Maze (EPM) Test

The EPM test is a widely used paradigm to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

Apparatus:

-

A plus-shaped maze, typically made of non-reflective material, elevated 50-70 cm above the floor.

-

Two opposing arms (50 cm long x 10 cm wide) are enclosed by high walls (40 cm), and the other two arms are open.

-

A central platform (10 cm x 10 cm) connects the four arms.

-

An automated tracking system or an overhead camera is used to record the animal's activity.

Procedure:

-

Habituation: Acclimate the rats to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage) at a predetermined time before testing (e.g., 60 minutes, based on its Tmax).

-

Testing:

-

Place a rat on the central platform of the EPM, facing one of the open arms.

-

Allow the animal to freely explore the maze for a 5-minute session.

-

Record the session using the tracking system or camera.

-

-

Data Analysis: The primary measures of anxiety are:

-

Percentage of time spent in the open arms: (Time in open arms / Total time in all arms) x 100.

-

Percentage of entries into the open arms: (Number of open arm entries / Total number of arm entries) x 100.

-

An increase in these parameters is indicative of an anxiolytic effect.

-

The number of closed arm entries can be used as a measure of general locomotor activity.

-

-

Cleaning: Thoroughly clean the maze with 70% ethanol (B145695) between each trial to eliminate olfactory cues.

Protocol 2: Defensive Withdrawal Test

This test assesses anxiety by measuring the conflict between a rat's exploratory drive and its natural tendency to hide in a protected environment when faced with a novel, open space.

Apparatus:

-

A testing chamber (e.g., a large, open-topped box, approximately 60 cm x 60 cm x 40 cm).

-

A small, enclosed, dark chamber (e.g., 30 cm x 15 cm x 15 cm) with an opening, placed inside the larger chamber.

Procedure:

-

Habituation: Acclimate the rats to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer this compound or vehicle as described for the EPM test.

-

Testing:

-

Place the rat inside the small, dark chamber.

-

Allow the animal to habituate to the small chamber for a brief period (e.g., 1 minute).

-

Start the test and record the animal's behavior for a 10-15 minute session.

-

-

Data Analysis: The primary measures are:

-

Latency to emerge: The time it takes for the rat to leave the dark chamber with all four paws.

-

Total time spent in the open area: The cumulative time the rat spends outside of the dark chamber.

-

An anxiolytic compound is expected to decrease the latency to emerge and increase the total time spent in the open area.[10]

-

-

Cleaning: Clean the apparatus thoroughly between trials.

Conclusion

This compound is a potent and selective CRF1 receptor antagonist with a favorable pharmacokinetic profile in rats for CNS studies.[5] While direct evidence of its efficacy in standard rodent models of anxiety is limited in the public domain, its mechanism of action and its effects in other stress-related paradigms suggest its potential as an anxiolytic agent.[2][9] The protocols provided herein offer standardized methods for rigorously evaluating the anxiolytic-like effects of this compound in rats. Researchers should consider a dose-range finding study, guided by the dosages used in other models (1-30 mg/kg, p.o.), to determine the optimal dose for anxiolytic activity.[9] Further investigation is warranted to fully characterize the behavioral profile of this compound and its therapeutic potential for anxiety disorders.

References

- 1. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The therapeutic potential of CRF1 antagonists for anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic utility of non-peptidic CRF1 receptor antagonists in anxiety, depression, and stress-related disorders: evidence from animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. | BioWorld [bioworld.com]